Cyclizine Hydrochloride

Description

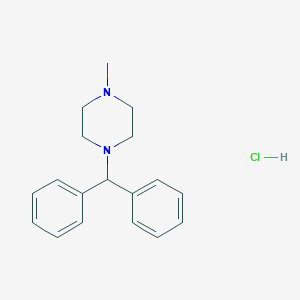

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzhydryl-4-methylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPBEPCQTDRZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-25-3 | |

| Record name | Cyclizine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclizine hydrochloride [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclizine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclizine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0O1NHP4WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cyclizine hydrochloride discovery and development history

An In-depth Technical Guide to the Discovery and Development of Cyclizine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a first-generation antihistamine of the piperazine derivative class, primarily recognized for its antiemetic and antivertigo properties.[1] Discovered in 1947 by the American division of Burroughs Wellcome (now part of GlaxoSmithKline), it has become a staple in the management of nausea and vomiting associated with motion sickness, postoperative states, and vertigo.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, pharmacokinetics, and key experimental protocols related to this compound.

Discovery and Development History

Key Development Milestones:

-

1947: Cyclizine was discovered by researchers at Burroughs Wellcome during a broad investigation into antihistaminic compounds.[1][2]

-

1953: The U.S. Food and Drug Administration (FDA) granted its first approval for this compound, and it was subsequently marketed under the trade name Marezine.[4]

-

1965: Marketing of cyclizine began in France under the brand name Marzine.[2]

-

Apollo Missions: NASA selected cyclizine as an antiemetic for astronauts to combat space motion sickness during the Apollo moon flights, a testament to its efficacy.[2][3]

The development timeline of this compound can be visualized as a logical progression from its initial synthesis to its establishment as a widely used antiemetic.

Chemical Synthesis

The synthesis of cyclizine can be accomplished through two primary chemical reactions:

-

Eschweiler–Clarke Methylation: This method involves the methylation of diphenylmethylpiperazine to produce cyclizine.[1]

-

Reaction with Benzhydryl Bromide: An alternative synthesis route involves the reaction of benzhydryl bromide with 1-methylpiperazine in an acetonitrile solvent. This reaction forms the hydrobromide salt of cyclizine.[1]

Mechanism of Action

This compound exerts its antiemetic effects through a dual mechanism, acting as an antagonist at histamine H1 receptors and muscarinic acetylcholine receptors.[5][6] This dual antagonism is central to its ability to mitigate nausea and vomiting arising from various stimuli.

The primary sites of action are the chemoreceptor trigger zone (CTZ) in the brainstem's area postrema and the vestibular system of the inner ear.[5][6]

-

H1 Receptor Antagonism: By blocking H1 receptors, cyclizine inhibits the stimulating effects of histamine on the CTZ and the vestibular afferent pathways to the vomiting center.[5][6]

-

Anticholinergic (Antimuscarinic) Activity: Cyclizine's blockade of muscarinic receptors further suppresses vestibular input to the vomiting center, contributing significantly to its efficacy in motion sickness.[5][6]

The signaling pathway illustrating cyclizine's mechanism of action is depicted below.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in healthy human volunteers. A summary of key parameters is provided in the table below.

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~50-80% | [1][5] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [6] |

| Peak Plasma Concentration (Cmax) | ~70 ng/mL (after a single 50 mg oral dose) | [6] |

| Volume of Distribution (Vd) | 16-23 L/kg | [1][7] |

| Plasma Protein Binding | 59-76% | [5] |

| Elimination Half-life | ~20 hours (oral) | [6] |

| Metabolism | Extensive hepatic metabolism, primarily via CYP2D6 | [5] |

| Primary Metabolite | Norcyclizine (inactive) | [6] |

| Elimination | Primarily hepatic clearance; minimal renal excretion of the parent drug | [1][5] |

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of cyclizine for the histamine H1 receptor.

Objective: To quantify the binding affinity (Ki) of cyclizine for the H1 receptor.

Materials:

-

Cell Membranes: Prepared from cells expressing the human H1 receptor.

-

Radioligand: [³H]-Mepyramine (a potent H1 receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 receptor antagonist (e.g., 10 µM Mepyramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: 96-well filter plates (GF/C), vacuum filtration apparatus, and a liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Mepyramine (at a concentration near its Kd), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the GF/C filter plate to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the cyclizine concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Assessment of Antiemetic Efficacy in an Animal Model

This protocol outlines a general procedure for evaluating the antiemetic efficacy of cyclizine in a ferret model of emesis.

Objective: To determine the ability of cyclizine to reduce the number of emetic episodes induced by an emetogen.

Materials:

-

Animal Model: Male ferrets.

-

Emetogen: Morphine or another suitable emetic agent.

-

Test Compound: this compound.

-

Vehicle Control: Saline or another appropriate vehicle.

-

Observation Cages: Cages that allow for clear observation of the animals.

Methodology:

-

Acclimatization: Acclimatize the ferrets to the laboratory environment and handling procedures.

-

Drug Administration: Administer this compound or the vehicle control via a suitable route (e.g., intravenous, intraperitoneal, or oral) at a predetermined time before the emetic challenge.

-

Emetic Challenge: Administer the emetogen (e.g., morphine subcutaneously) to induce vomiting.

-

Observation: Observe the animals for a defined period (e.g., 2-4 hours) and record the number of retches and vomits (emetic episodes).

-

Data Analysis: Compare the number of emetic episodes in the cyclizine-treated group to the vehicle-treated control group to determine the percentage reduction in emesis.

Conclusion

This compound has a long-standing history as a safe and effective antiemetic. Its discovery was a significant milestone in the development of treatments for nausea and vomiting. A thorough understanding of its dual H1 and muscarinic receptor antagonism, pharmacokinetic profile, and the experimental methods used for its characterization is crucial for researchers and drug development professionals. This guide provides a foundational technical overview to support further investigation and application of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclizine - Wikipedia [en.wikipedia.org]

- 3. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 4. benchchem.com [benchchem.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. medicines.org.uk [medicines.org.uk]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Laboratory Synthesis of Cyclizine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of cyclizine hydrochloride, a piperazine derivative widely used for its antihistaminic and antiemetic properties. The following sections detail two primary synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthesis Pathways

Two principal routes for the synthesis of cyclizine are prevalent in laboratory settings:

-

Pathway 1: Alkylation of 1-Methylpiperazine. This direct approach involves the reaction of a benzhydryl halide with 1-methylpiperazine.

-

Pathway 2: Eschweiler-Clarke Methylation. This two-step pathway involves the initial synthesis of the intermediate 1-(diphenylmethyl)piperazine (norcyclizine), followed by its methylation to yield cyclizine.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the intermediates and final product in the synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Benzhydrol | C₁₃H₁₂O | 184.23 | 65-67 | 86-95 |

| Benzhydryl Chloride | C₁₃H₁₁Cl | 202.68 | 17-19 | ~90 |

| 1-(Diphenylmethyl)piperazine (Norcyclizine) | C₁₇H₂₀N₂ | 252.36 | 93 | ~80 |

| Cyclizine | C₁₈H₂₂N₂ | 266.38 | 105.5-107.5 | >95 (Eschweiler-Clarke) |

| This compound | C₁₈H₂₃ClN₂ | 302.85 | >250 (with decomposition) | High |

Experimental Protocols

Pathway 1: Synthesis via Alkylation of 1-Methylpiperazine

This pathway is a direct and efficient method for the synthesis of cyclizine.

Step 1: Synthesis of Benzhydrol from Benzophenone

-

Materials: Benzophenone, Methanol, Sodium borohydride, Sodium hydroxide, Toluene, Acetic acid.

-

Procedure:

-

In a 2 L, 3-necked flask equipped with a mechanical stirrer and an addition funnel, dissolve benzophenone (182 g, 1 mole) in methanol (900 mL).

-

Prepare a fresh solution of sodium borohydride (10.0 g, 0.26 mol) in 25 mL of 0.5 M sodium hydroxide.

-

Warm the benzophenone solution to approximately 35°C.

-

Slowly add the sodium borohydride solution over a period of 1 hour.

-

After the addition is complete, raise the temperature to 55°C and maintain for 30 minutes, followed by refluxing for 1 hour.[1]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Remove methanol under reduced pressure.

-

To the residue, add water (500 mL) and toluene (1000 mL).

-

Adjust the pH to 5-6 with dilute acetic acid.

-

Separate the organic layer and wash it twice with water (2 x 250 mL).

-

Remove the toluene under reduced pressure to yield benzhydrol as a solid upon cooling. A typical yield is around 95%.[1]

-

Step 2: Synthesis of Benzhydryl Chloride from Benzhydrol

-

Materials: Benzhydrol, Dichloromethane, Thionyl chloride.

-

Procedure:

Step 3: Synthesis of Cyclizine from Benzhydryl Chloride and 1-Methylpiperazine

-

Materials: Benzhydryl chloride, 1-Methylpiperazine, Benzene.

-

Procedure:

-

Mix benzhydryl chloride (0.1 mole, 20.2 g) with N-methylpiperazine (0.19 mole, 19 g) in approximately 10 mL of benzene.

-

Heat the mixture on a steam bath for four hours.[3]

-

After cooling, partition the mixture between ether and water.

-

Wash the ethereal layer with water until neutral.

-

The crude cyclizine base can be isolated from the ether layer.

-

Step 4: Formation of this compound

-

Materials: Cyclizine base, Absolute ethanol, Ethanolic hydrogen chloride, Absolute ether.

-

Procedure:

-

Dissolve the crude cyclizine base in absolute ethanol.

-

Add an excess of ethanolic hydrogen chloride.

-

Crystallize the dihydrochloride salt by the addition of absolute ether.[3]

-

The pure dihydrochloride can be obtained by recrystallization from a mixture of absolute ethanol and ether, yielding longish prisms with a melting point of about 216°C.[3]

-

Pathway 2: Synthesis via Eschweiler-Clarke Methylation

This pathway involves the synthesis of the secondary amine intermediate, norcyclizine, followed by its methylation.

Step 1: Synthesis of 1-(Diphenylmethyl)piperazine (Norcyclizine)

-

Materials: Diphenylmethyl bromide, Piperazine, Potassium iodide, Sodium carbonate, Toluene.

-

Procedure:

-

In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diphenylmethyl bromide (40 g, 0.16 mol), piperazine (27.8 g, 0.32 mol), potassium iodide (26.8 g, 0.16 mol), and sodium carbonate (86 g, 0.81 mol).[4]

-

Add 400 mL of toluene to the flask.

-

Stir the mixture vigorously and heat to reflux for 3.5 hours.[4]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter the solid precipitate, washing with a small amount of toluene.

-

Combine the filtrate and toluene washings and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a 10% methanol in chloroform solution as the eluent to obtain pure norcyclizine.[4] An expected yield is approximately 80%.[2]

-

Step 2: Eschweiler-Clarke Methylation of 1-(Diphenylmethyl)piperazine to Cyclizine

-

Materials: 1-(Diphenylmethyl)piperazine, Formic acid, Formaldehyde (37% aqueous solution).

-

Procedure:

-

To 1-(diphenylmethyl)piperazine (0.2 mmol, 1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[1]

-

Cool the reaction to room temperature.

-

Add water and 1M HCl, then extract with dichloromethane.

-

Basify the aqueous phase to pH 11 and extract with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield cyclizine. This reaction typically proceeds with a high yield, often exceeding 95%.[1]

-

Step 3: Formation of this compound

-

Procedure: The conversion of the cyclizine free base to its hydrochloride salt can be achieved following the same procedure as outlined in Pathway 1, Step 4.

Visualizations

The following diagrams illustrate the logical flow of the described synthetic pathways.

Caption: Pathway 1: Direct alkylation of 1-methylpiperazine.

Caption: Pathway 2: Synthesis via Eschweiler-Clarke methylation.

References

- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 2. ijpsr.com [ijpsr.com]

- 3. US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Chemical Structure and Properties of Cyclizine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine hydrochloride is a first-generation histamine H1 receptor antagonist of the piperazine class, widely utilized for its antiemetic, antivertigo, and antihistaminic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its characterization and analysis are provided, alongside a visual representation of its primary signaling pathway. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Chemical Structure and Identification

This compound is the hydrochloride salt of cyclizine. The core structure consists of a piperazine ring substituted with a methyl group at one nitrogen and a diphenylmethyl (benzhydryl) group at the other. The hydrochloride salt enhances the compound's stability and solubility.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-(diphenylmethyl)-4-methylpiperazine hydrochloride[1] |

| CAS Number | 303-25-3[2][3][4][5] |

| Molecular Formula | C₁₈H₂₃ClN₂[2][3][4] |

| Molecular Weight | 302.84 g/mol [2][3][4] |

| Synonyms | Marezine hydrochloride, Marzine, Valoid, 1-Benzhydryl-4-methylpiperazine hydrochloride[1][3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 285 °C (with decomposition) |

| Boiling Point | ~457 °C (estimated) |

| Solubility | - Slightly soluble in water (1 in 115) - Slightly soluble in alcohol (1 in 115) - Slightly soluble in chloroform (1 in 75) - Insoluble in ether |

| pKa (of cyclizine base) | pKa₁ = 2.54, pKa₂ = 7.92 (in 50% methanol) |

| logP (octanol/water) | 3.38 |

Mechanism of Action

This compound primarily functions as a histamine H1 receptor antagonist .[6] Its therapeutic effects, particularly in the prevention of nausea and vomiting, are attributed to its actions on the central nervous system and the vestibular system.

-

Histamine H1 Receptor Blockade: Cyclizine competitively and reversibly binds to H1 receptors, preventing histamine from eliciting its effects. This is the cornerstone of its antihistaminic and antiemetic actions.

-

Anticholinergic (Antimuscarinic) Activity: Cyclizine also exhibits significant anticholinergic properties by blocking muscarinic receptors. This action contributes to its antiemetic efficacy, particularly in motion sickness, by reducing stimulation of the vestibular apparatus.

-

Effect on the Vestibular System: By acting on the vestibular system and the chemoreceptor trigger zone (CTZ) in the brainstem, cyclizine reduces the perception of motion and inhibits the signaling cascade that leads to nausea and vomiting.

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 alpha subunit. Antagonism of this receptor by this compound inhibits the downstream signaling cascade.

Figure 1. Signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

Experimental Protocols

Determination of Physicochemical Properties

4.1.1. Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 30 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Data Recording: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For this compound, decomposition is observed.

4.1.2. Solubility Determination (Shake-Flask Method)

-

Procedure: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, chloroform, ether) in a sealed container.

-

The mixture is agitated at a constant temperature (typically 25 °C) until equilibrium is reached (usually 24-48 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

4.1.3. pKa Determination (Potentiometric Titration)

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.

4.1.4. logP Determination (Shake-Flask Method)

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

-

The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then centrifuged to ensure complete phase separation.

-

Concentration Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify this compound in pharmaceutical formulations.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 150 x 4.6 mm.

-

Mobile Phase: 10mM ammonium acetate : acetonitrile : triethylamine (64:35:1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

-

Procedure:

-

Prepare a standard stock solution of this compound of known concentration.

-

Prepare the sample solution by dissolving the pharmaceutical formulation in the mobile phase to achieve a concentration within the calibration range.

-

Inject the standard and sample solutions into the chromatograph.

-

Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.

-

Figure 2. Experimental workflow for the HPLC analysis of this compound.

4.2.2. UV-Visible Spectrophotometry

-

Objective: To determine the concentration of this compound in a solution.

-

Instrumentation: A UV-Visible spectrophotometer.

-

Procedure:

-

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., 0.1 N HCl).

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 225 nm for this compound.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the unknown sample solution and determine its concentration from the calibration curve.

-

4.2.3. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in this compound and confirm its identity.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet or as a mull in Nujol.

-

Procedure: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Interpretation: The characteristic absorption bands corresponding to the functional groups of this compound (e.g., C-H stretching of aromatic and aliphatic groups, C-N stretching, and the piperazine ring vibrations) are identified.

4.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure of this compound.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

-

Procedure: ¹H and ¹³C NMR spectra are acquired.

-

Interpretation: The chemical shifts, integration, and coupling patterns of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the connectivity of atoms and the overall structure of the molecule.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, physicochemical properties, and mechanism of action of this compound. The inclusion of specific experimental protocols and a visual representation of the primary signaling pathway offers a practical resource for scientists and researchers. A thorough understanding of these fundamental aspects is essential for the continued development, formulation, and clinical application of this important pharmaceutical agent.

References

- 1. Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. forestchemicalsreview.com [forestchemicalsreview.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Mechanism of Action of Cyclizine Hydrochloride on the Vestibular System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine hydrochloride is a first-generation antihistamine of the piperazine class, widely utilized for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders. Its therapeutic efficacy is primarily attributed to its dual antagonistic action on histamine H1 and muscarinic acetylcholine receptors within the central nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms through which cyclizine modulates the vestibular system. It details the underlying signaling pathways, presents available quantitative data on receptor binding and physiological effects, and outlines key experimental protocols for the investigation of its pharmacological activity.

Introduction

The vestibular system, located in the inner ear, is crucial for maintaining balance, spatial orientation, and gaze stability. It detects head motion and transmits this information to the vestibular nuclei in the brainstem. An overstimulation or mismatch of vestibular signals can lead to symptoms of motion sickness, vertigo, and emesis. The primary neurotransmitters involved in the central vestibular pathways include histamine and acetylcholine, which generally exert excitatory effects on vestibular neurons.[1]

This compound exerts its anti-emetic and anti-vertigo effects by acting as an antagonist at both histamine H1 receptors and muscarinic acetylcholine receptors in the vestibular nuclei and the chemoreceptor trigger zone (CTZ).[2][3] By blocking these receptors, cyclizine reduces the excitatory signaling that contributes to the symptoms of vestibular-related disorders.

Molecular Mechanism of Action

Cyclizine's therapeutic effects on the vestibular system are mediated through two primary signaling pathways: antagonism of the histamine H1 receptor and antagonism of the muscarinic acetylcholine receptor. Both of these are G-protein coupled receptors (GPCRs) that, upon activation by their respective endogenous ligands, initiate a similar downstream signaling cascade.

Histamine H1 Receptor Antagonism

Histamine acts as an excitatory neurotransmitter in the vestibular nuclei, contributing to the transmission of motion and position signals.[1][4] The histamine H1 receptor is a Gq/11 protein-coupled receptor.[5] When histamine binds to the H1 receptor, it activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to neuronal depolarization and increased neuronal excitability.[8]

Cyclizine, as an H1 receptor antagonist, competitively binds to the H1 receptor, preventing histamine from initiating this signaling cascade. This results in a reduction of the excitatory histaminergic input to the vestibular neurons, thereby dampening the signals that can lead to motion sickness.[5][8]

Muscarinic Acetylcholine Receptor Antagonism

Acetylcholine is another key excitatory neurotransmitter in the vestibular nuclei, acting through muscarinic acetylcholine receptors (mAChRs).[9] Similar to the H1 receptor, the M1 and M3 subtypes of mAChRs, which are prevalent in the vestibular nuclei, are also coupled to Gq/11 proteins.[8] The binding of acetylcholine to these receptors initiates the same PLC/IP3/DAG signaling cascade as described for the H1 receptor, leading to increased neuronal excitability.

Cyclizine's anticholinergic properties allow it to act as an antagonist at these muscarinic receptors, thereby blocking acetylcholine-mediated excitation of vestibular neurons.[3][8] This dual antagonism of both histaminergic and cholinergic pathways contributes to cyclizine's robust efficacy in managing symptoms of vestibular dysfunction.

Quantitative Data

The binding affinity of cyclizine for histamine H1 and muscarinic M1 receptors has been quantified through in vitro pharmacology data.[10]

| Receptor | Ligand | Assay Type | Parameter | Value (nM) |

| Histamine H1 | [3H] Pyrilamine | Radioligand Binding | pIC50: 7.42 | 38 |

| Muscarinic M1 | [3H] N-Methylscopolamine | Radioligand Binding | pKi: 6.79 | 163 |

Table 1: Binding Affinity of Cyclizine for Histamine H1 and Muscarinic M1 Receptors.[10]

Regarding the vestibulo-ocular reflex (VOR), a study investigating the effects of a 50 mg oral dose of cyclizine found no significant suppressive effect on postural sway or circularvection.[11] This suggests that at standard clinical doses, cyclizine's therapeutic effects may be more centrally mediated at the level of the vestibular nuclei and CTZ rather than through a direct suppression of the VOR. Further research with varying dosages is needed to fully elucidate its effects on the VOR.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of cyclizine for histamine H1 and muscarinic receptors.[12][13][14][15]

Materials:

-

Membrane Preparation: Homogenates from tissues or cells expressing the target receptor (e.g., vestibular nuclei).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]pyrilamine for H1 receptors, [3H]N-methylscopolamine for muscarinic receptors).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Incubate the receptor-containing membrane homogenates with a fixed concentration of the radioligand.

-

Add varying concentrations of unlabeled cyclizine to the incubation mixture to compete for binding with the radioligand.

-

A parallel set of incubations is performed in the presence of a high concentration of a known unlabeled antagonist to determine non-specific binding.

-

Allow the mixture to incubate to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

The concentration of cyclizine that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Brain Slice Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to investigate the effects of cyclizine on the firing rate of vestibular nucleus neurons in acute brainstem slices.[8][16][17][18][19][20][21]

Materials:

-

Animal Model: Rodent (e.g., rat or mouse).

-

Slicing Solution (aCSF): Chilled (0-4°C) and oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Recording aCSF: Same composition as slicing aCSF, maintained at room temperature or physiological temperature.

-

Internal Solution (for micropipettes): (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH.

-

Vibratome for slicing brain tissue.

-

Patch-clamp setup: Microscope with DIC optics, micromanipulators, amplifier, and data acquisition system.

-

Cyclizine stock solution.

Procedure:

-

Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with chilled, oxygenated slicing solution.

-

Rapidly dissect the brain and prepare acute brainstem slices (250-350 µm thick) containing the vestibular nuclei using a vibratome.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF.

-

Visualize individual neurons in the vestibular nuclei using DIC optics.

-

Using a glass micropipette filled with internal solution, form a high-resistance seal (GΩ seal) with the membrane of a target neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record the neuron's spontaneous firing activity in current-clamp mode to establish a stable baseline.

-

-

Drug Application:

-

Bath-apply cyclizine at various concentrations (e.g., 1 µM, 10 µM, 100 µM) through the perfusion system.

-

Record the changes in firing rate, resting membrane potential, and other electrophysiological properties.

-

Perform a washout by perfusing with drug-free aCSF to observe the reversibility of the effects.

-

Data Analysis:

-

Quantify the dose-dependent effects of cyclizine on the neuronal firing rate (e.g., as a percentage of baseline firing).

References

- 1. Histaminergic and glycinergic modulation of GABA release in the vestibular nuclei of normal and labyrinthectomised rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Central histaminergic modulation of vestibular function - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SMPDB [smpdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Neuropharmacology of Vestibular System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cyclizine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. The effects of scopolamine and cyclizine on visual-vestibular interaction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 16. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity [jove.com]

- 17. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Whole Cell Patch Clamp Protocol [protocols.io]

- 20. gladstone.org [gladstone.org]

- 21. axolbio.com [axolbio.com]

A Technical Guide to Cyclizine Hydrochloride: Mechanism and Role as a Histamine H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclizine hydrochloride is a first-generation piperazine-derivative antihistamine that functions as a potent and selective histamine H1 receptor antagonist.[1] Its primary therapeutic applications are in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness, vertigo, and post-operative states.[2][3][4] The mechanism of action is centered on its ability to competitively inhibit histamine H1 receptors in the central and peripheral nervous systems. Additionally, its anticholinergic (antimuscarinic) properties contribute significantly to its antiemetic effects.[2][3][5] This document provides a detailed examination of the molecular pharmacology of this compound, including its interaction with the H1 receptor, associated signaling pathways, pharmacokinetic profile, and the experimental methodologies used to characterize its activity.

The Histamine H1 Receptor and its Signaling Pathway

The histamine H1 receptor is a rhodopsin-like G-protein-coupled receptor (GPCR) activated by the endogenous ligand histamine.[6] It is widely expressed in various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system.[6]

Upon histamine binding, the H1 receptor undergoes a conformational change, activating the associated intracellular G-protein, Gq.[6] This initiates a well-defined signaling cascade:

-

Gq Protein Activation: The activated Gq protein exchanges GDP for GTP.

-

Phospholipase C (PLC) Activation: The Gαq-GTP subunit dissociates and activates phospholipase C-beta (PLCβ).[6]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).

-

Downstream Effects: PKC activation leads to the phosphorylation of various cellular proteins, culminating in physiological responses such as smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB.

In the central nervous system, histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus play a crucial role in regulating the sleep-wake cycle. The activation of H1 receptors in the brain is essential for maintaining wakefulness.[6]

Figure 1: Histamine H1 Receptor Signaling Pathway.

This compound: A Competitive H1 Receptor Antagonist

Cyclizine is a piperazine derivative that acts as a competitive antagonist or inverse agonist at the H1 receptor.[1][2][5] By binding to the receptor, it prevents histamine from binding and initiating the Gq-mediated signaling cascade.[7] This blockade is the primary mechanism for its anti-allergic effects.

Its antiemetic action is more complex. It is understood to involve antagonism of H1 receptors in the vestibular system and the chemoreceptor trigger zone (CTZ) in the brainstem.[2][3][5] Furthermore, cyclizine possesses significant central anticholinergic (antimuscarinic) activity, which contributes to its effectiveness in preventing nausea and vomiting.[2][3] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which is responsible for its central effects, including the common side effect of drowsiness.[6][8]

Figure 2: Antagonistic action of Cyclizine at the H1 Receptor.

Quantitative Pharmacological Data

The efficacy and disposition of this compound are defined by its pharmacokinetic properties and binding affinity for the H1 receptor.

Pharmacokinetic Profile

Following oral administration, cyclizine is well absorbed from the gastrointestinal tract, with effects beginning within 30 minutes and peaking in 1-2 hours.[4] It is extensively metabolized in the liver, primarily via N-demethylation by the CYP2D6 enzyme to its less active metabolite, norcyclizine.[4][9][10]

| Parameter | Value | Reference(s) |

| Bioavailability | ~50-80% | [9] |

| Time to Peak (Tmax) | ~2.0 - 4.34 hours | [4][11] |

| Peak Plasma Conc. (Cmax) | ~70 ng/mL (after 50 mg oral dose) | [4] |

| Elimination Half-life (t½) | ~20 hours | [2][4][9] |

| Volume of Distribution (Vd) | 16 - 23 L/kg | [9][12][13] |

| Protein Binding | 59 - 76% | [9] |

| Metabolism | Hepatic (N-demethylation to norcyclizine) | [2][4][10] |

| Primary Metabolizing Enzyme | CYP2D6 (implicated) | [9][12] |

| Excretion | Primarily renal (as metabolites) | [3] |

| Duration of Action | 4 - 6 hours | [4][9] |

| Table 1: Summary of Pharmacokinetic Parameters for this compound. |

Receptor Binding Affinity

The binding affinity of a drug for its target is a key determinant of its potency. Affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound | Target Receptor | Ligand | Assay Type | Ki (nM) | IC50 (µM) | Reference(s) |

| Cyclizine | Histamine H1 | [3H]Pyrilamine | Radioligand Binding | 4.44 | - | [14] |

| Cyclizine | - | anti-IgE | Histamine Release | - | 5.42 | [1] |

| Mepyramine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | ~1 | - | [15] |

| Diphenhydramine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | >100 | - | [15] |

| Table 2: Binding Affinity and Functional Inhibition Data for H1 Receptor Antagonists. |

Experimental Protocols: H1 Receptor Binding Assay

Determining the binding affinity (Ki) of cyclizine for the histamine H1 receptor is fundamental to its characterization. A competitive radioligand binding assay is a standard method for this purpose.[15]

Principle

This assay measures the ability of an unlabeled test compound (cyclizine) to compete with a radiolabeled ligand (e.g., [3H]mepyramine) for binding to the H1 receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value.

Materials and Reagents

-

Membrane Preparation: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the H1 receptor.[15]

-

Radioligand: [3H]mepyramine (a high-affinity H1 antagonist).[15]

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled H1 antagonist like mianserin to saturate all receptors.[16][17]

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.[15][16]

-

Detection: Scintillation cocktail and a scintillation counter.[15]

Detailed Methodology

-

Membrane Preparation:

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]mepyramine (typically at or near its Kd value), and varying concentrations of cyclizine.[16]

-

Three sets of wells are prepared:

-

Total Binding: Membranes + [3H]mepyramine + buffer.

-

Non-specific Binding: Membranes + [3H]mepyramine + excess mianserin.[15]

-

Competition: Membranes + [3H]mepyramine + serial dilutions of cyclizine.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[15]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[15]

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[15]

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[15]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the cyclizine concentration.[15]

-

Determine IC50: Use non-linear regression analysis on the competition curve to determine the IC50 value.[16]

-

Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Figure 3: Experimental Workflow for a Radioligand Binding Assay.

Clinical Considerations and Adverse Effects

The primary clinical applications of this compound include the prevention and treatment of nausea and vomiting associated with:

The most common side effects are a direct result of its mechanism and ability to cross the blood-brain barrier:

-

Drowsiness and Sedation: Due to H1 receptor antagonism in the CNS.[2][18][19]

-

Anticholinergic Effects: Dry mouth, blurred vision, constipation, and urinary retention.[2][5][18]

-

Other CNS Effects: Dizziness, confusion, and headache are also reported.[5][18][20]

Conclusion

This compound is a well-established first-generation H1 receptor antagonist with a multifaceted mechanism of action that includes potent antihistaminic and anticholinergic activities. Its ability to competitively block the H1 receptor signaling pathway in key areas of the central nervous system underpins its efficacy as an antiemetic and anti-vertigo agent. The quantitative data on its pharmacokinetics and receptor affinity confirm its profile as a potent, long-acting drug. A thorough understanding of its pharmacology, as detailed in this guide, is essential for its continued effective use in clinical settings and for the development of future therapeutic agents targeting the histaminergic system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclizine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. medicines.org.uk [medicines.org.uk]

- 5. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 7. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 8. biomedicus.gr [biomedicus.gr]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Bioequivalence study of this compound 50 mg tablets in healthy volunteers: a randomized, open-label, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cyclizine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. What are the side effects of this compound? [synapse.patsnap.com]

- 19. Side effects of cyclizine - NHS [nhs.uk]

- 20. my.clevelandclinic.org [my.clevelandclinic.org]

An In-depth Technical Guide to the Anticholinergic Effects of Cyclizine Hydrochloride in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclizine hydrochloride, a first-generation piperazine antihistamine, is widely utilized for its antiemetic properties. Beyond its well-established antagonism of the histamine H1 receptor, cyclizine exerts significant anticholinergic effects within the central nervous system (CNS). These effects are primarily mediated through the blockade of muscarinic acetylcholine receptors, contributing to both its therapeutic efficacy in motion sickness and certain adverse effects. This technical guide provides a comprehensive exploration of the anticholinergic profile of cyclizine, presenting quantitative data on its receptor binding affinities, detailed protocols for key experimental assays, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers in neuroscience and professionals in drug development investigating the multifaceted pharmacological actions of cyclizine and other centrally-acting anticholinergic agents.

Mechanism of Anticholinergic Action

Cyclizine is a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling cascades. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and G protein-coupling mechanisms.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation by ACh, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The blockade of these receptors by cyclizine inhibits these signaling pathways.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. ACh activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Cyclizine's antagonism at these receptors prevents this inhibitory effect.

Cyclizine's ability to cross the blood-brain barrier allows it to exert these anticholinergic effects directly within the CNS, impacting various neurological functions.[1][2]

Quantitative Data: Receptor Binding Affinities

The affinity of cyclizine for the five human muscarinic acetylcholine receptor subtypes has been determined through in vitro radioligand binding assays. The data, presented in Table 1, provides a quantitative measure of cyclizine's interaction with these receptors.

Table 1: Muscarinic Receptor Binding Profile of this compound

| Receptor Subtype | Ligand Used in Assay | Assay Type | Parameter | Value (nM) | Reference |

| M1 | [3H] N-Methylscopolamine | Radioligand Binding | Ki | 251 | [4] |

| IC50 | 447 | [4] | |||

| M2 | [3H] N-Methylscopolamine | Radioligand Binding | Ki | 229 | [4] |

| IC50 | 447 | [4] | |||

| M3 | [3H] N-Methylscopolamine | Radioligand Binding | Ki | 200 | [4] |

| IC50 | 380 | [4] | |||

| M4 | [3H] N-Methylscopolamine | Radioligand Binding | Ki | 200 | [4] |

| IC50 | 389 | [4] | |||

| M5 | [3H] N-Methylscopolamine | Radioligand Binding | Ki | 455 | [4] |

| IC50 | 852 | [4] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype expressed in cell membranes.

4.1.1 Materials

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable muscarinic antagonist radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (1-10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well Plates.

-

Glass Fiber Filter Mats.

-

Cell Harvester.

-

Scintillation Counter.

4.1.2 Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

-

Prepare the radioligand solution at a concentration approximately equal to its dissociation constant (Kd) for the receptor subtype being tested.

-

Prepare the non-specific binding control solution.

-

-

Assay Plate Setup (in triplicate):

-

Total Binding: Wells containing assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Wells containing the non-specific binding control, radioligand, and cell membranes.

-

Competition: Wells containing a specific concentration of cyclizine, radioligand, and cell membranes.

-

-

Incubation:

-

To the appropriate wells, add 50 µL of assay buffer (for total binding), non-specific binding control, or cyclizine dilution.

-

Add 50 µL of the radioligand solution to all wells.

-

Initiate the reaction by adding 150 µL of the diluted cell membrane suspension.

-

Seal the plate and incubate at room temperature (approx. 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer (3-4 times).

-

-

Quantification:

-

Dry the filter mat.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the cyclizine concentration to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Flux for M1, M3, and M5 Receptor Antagonism

This assay measures the ability of cyclizine to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors.

4.2.1 Materials

-

Cells: HEK293 or CHO cells stably expressing human M1, M3, or M5 receptors.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid: To inhibit dye leakage from cells.

-

Muscarinic Agonist: e.g., Carbachol or Acetylcholine.

-

Test Compound: this compound.

-

Fluorescence Plate Reader with automated injection capabilities.

4.2.2 Procedure

-

Cell Preparation:

-

Seed the cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid in assay buffer).

-

Incubate for 45-60 minutes at 37°C.

-

Allow the plate to equilibrate to room temperature for 15-30 minutes.

-

-

Assay:

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time.

-

Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells using the automated injector.

-

Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the response as a percentage of the agonist-only control against the logarithm of the cyclizine concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of cyclizine.

-

Functional Assay: cAMP Measurement for M2 and M4 Receptor Antagonism

This assay measures the ability of cyclizine to reverse the inhibition of cAMP production induced by a muscarinic agonist in cells expressing Gi-coupled muscarinic receptors.

4.3.1 Materials

-

Cells: CHO or HEK293 cells stably expressing human M2 or M4 receptors.

-

Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

-

Muscarinic Agonist: e.g., Carbachol or Acetylcholine.

-

Test Compound: this compound.

-

cAMP Assay Kit: e.g., HTRF, ELISA, or AlphaScreen based.

-

Lysis Buffer.

4.3.2 Procedure

-

Cell Preparation:

-

Seed the cells into the appropriate assay plates and culture.

-

-

Assay:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a mixture of forskolin and a fixed concentration of the muscarinic agonist.

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

-

Lysis and Detection:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the detection method of the chosen kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the cyclizine concentration.

-

Determine the IC50 value, which represents the concentration of cyclizine that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Visualizations

Signaling Pathways

Caption: Gq-coupled muscarinic receptor signaling pathway and its inhibition by cyclizine.

Caption: Gi-coupled muscarinic receptor signaling pathway and its inhibition by cyclizine.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound exhibits a distinct anticholinergic profile, characterized by its ability to antagonize all five subtypes of muscarinic acetylcholine receptors in the nanomolar range. This activity is fundamental to its mechanism of action in the central nervous system and contributes significantly to its therapeutic and adverse effect profile. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the neuropharmacological properties of cyclizine and to characterize the anticholinergic activity of other compounds. A thorough understanding of these anticholinergic effects is crucial for the safe and effective use of cyclizine and for the development of novel therapeutics with improved selectivity and side-effect profiles.

References

The Core Pharmacology of Cyclizine Hydrochloride: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental pharmacology of cyclizine hydrochloride, a first-generation histamine H1 receptor antagonist with prominent antiemetic and anticholinergic properties. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and relevant experimental methodologies.

Mechanism of Action

This compound exerts its therapeutic effects primarily through two distinct mechanisms: antagonism of the histamine H1 receptor and blockade of muscarinic acetylcholine receptors.[1][2] This dual activity contributes to its efficacy in preventing and treating nausea and vomiting arising from various stimuli, including motion sickness and postoperative recovery.[3]

1.1. Histamine H1 Receptor Antagonism:

As a potent H1 receptor antagonist, cyclizine competitively inhibits the binding of histamine to H1 receptors located in various tissues, including the vestibular nuclei and the chemoreceptor trigger zone (CTZ) in the brainstem.[1][4] Histamine is known to have an excitatory effect on vestibular neurons; by blocking this action, cyclizine reduces the sensitivity of the labyrinthine apparatus and diminishes the signaling cascade that leads to the sensation of nausea and the vomiting reflex.[5][6] The H1 receptor is a Gq-protein coupled receptor (GPCR), and its antagonism by cyclizine prevents the downstream activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium mobilization.[6][7]

1.2. Anticholinergic (Antimuscarinic) Activity:

Cyclizine also possesses significant anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors.[2] This action is particularly relevant in the vestibular system and the CTZ, where cholinergic pathways play a crucial role in the emetic reflex. By blocking muscarinic receptors (primarily M1 and M3 subtypes which are also Gq-coupled), cyclizine further suppresses the transmission of nauseogenic stimuli.[8][9][10] This central anticholinergic action complements its antihistaminergic effects, contributing to its overall antiemetic efficacy.[2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacokinetics and receptor binding affinities of cyclizine and its primary metabolite, norcyclizine.

Table 1: Pharmacokinetic Parameters of Cyclizine and Norcyclizine in Healthy Adults

| Parameter | Cyclizine | Norcyclizine | Reference(s) |

| Peak Plasma Concentration (Cmax) | ~70 ng/mL (after 50 mg oral dose) | - | [3] |

| Time to Peak Concentration (Tmax) | ~2 hours (oral) | - | [3] |

| Elimination Half-Life (t½) | ~20 hours | ~20 hours | [3] |

| Volume of Distribution (Vd) | 16-20 L/kg | - | [11] |

| Protein Binding | 59-76% | - | [11] |

| Metabolism | Extensively N-demethylated by CYP2D6 | - | [11] |

| Excretion | <1% unchanged in urine over 24 hours | - | [12] |

Table 2: Receptor Binding Affinities (Ki) of Cyclizine

| Receptor | Ki (nM) | Reference(s) |

| Histamine H1 Receptor | Data not explicitly found for cyclizine, but related first-generation antihistamines show high affinity (low nM range). | [13] |

| Muscarinic Acetylcholine Receptor | 64 | [14] |

Note: While a specific Ki value for cyclizine at the H1 receptor was not found in the searched literature, its classification as a potent H1 antagonist suggests a high affinity, likely in the low nanomolar range similar to other first-generation antihistamines.

Signaling Pathways

3.1. Histamine H1 Receptor (Gq-Coupled) Signaling Pathway

The following diagram illustrates the Gq-protein coupled signaling cascade initiated by histamine binding to the H1 receptor, and the inhibitory effect of cyclizine.

Caption: Histamine H1 Receptor (Gq) Signaling Pathway and Inhibition by Cyclizine.

3.2. Muscarinic M1/M3 Receptor (Gq-Coupled) Signaling Pathway

This diagram shows the signaling pathway following acetylcholine binding to M1/M3 muscarinic receptors and its inhibition by cyclizine.

Caption: Muscarinic M1/M3 Receptor (Gq) Signaling and Inhibition by Cyclizine.

Experimental Protocols

4.1. In Vitro Radioligand Binding Assay for Histamine H1 Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of cyclizine for the H1 receptor.

4.1.1. Materials and Reagents:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

-

Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).

-

Test Compound: this compound.

-

Non-labeled Ligand (for non-specific binding): Mianserin or another suitable H1 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

4.1.2. Methodology:

-

Membrane Preparation: Homogenize the cells or tissue in ice-cold assay buffer. Centrifuge at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, prepare triplicate wells for:

-

Total Binding: Membranes, [³H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

-

Non-specific Binding: Membranes, [³H]-mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

-

Competition Binding: Membranes, [³H]-mepyramine, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the cyclizine concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

4.2. In Vitro Radioreceptor Assay for Anticholinergic Activity

This protocol describes a method to quantify the anticholinergic activity of cyclizine by measuring its ability to inhibit radioligand binding to muscarinic receptors.[15]

4.2.1. Materials and Reagents:

-

Receptor Source: Homogenate of rat forebrain or other tissue rich in muscarinic receptors.

-

Radioligand: [³H]-quinuclidinyl benzilate ([³H]-QNB), a high-affinity muscarinic antagonist.

-

Test Compound: this compound.

-

Standard: Atropine or scopolamine.

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS).

-

Wash Buffer: Ice-cold PBS.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and cocktail.

4.2.2. Methodology:

-

Membrane Preparation: Prepare a crude membrane suspension from the chosen tissue source.

-

Assay Setup: In triplicate, incubate the membrane preparation with a fixed concentration of [³H]-QNB and varying concentrations of this compound or the standard (atropine).

-

Incubation: Allow the reaction to proceed at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Data Analysis: Construct a standard curve using the known concentrations of the standard (atropine). Determine the concentration of cyclizine that inhibits 50% of the specific [³H]-QNB binding (IC50). The anticholinergic activity can be expressed in terms of atropine equivalents.

4.3. In Vivo Cisplatin-Induced Emesis Model in Ferrets

This model is a standard for evaluating the antiemetic potential of drug candidates.[16][17][18]

4.3.1. Animals:

-

Male or female ferrets (Mustela putorius furo), typically weighing 1-1.5 kg.

4.3.2. Methodology:

-

Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal, oral, or intravenous) at a predetermined time before the emetic challenge.

-

Emetic Challenge: Administer cisplatin (typically 5-10 mg/kg) intravenously.

-

Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the latency to the first emetic episode (retching or vomiting), the number of retches, and the number of vomits.

-

Data Analysis: Compare the emetic parameters between the cyclizine-treated group and the vehicle control group to determine the antiemetic efficacy. Statistical analysis (e.g., t-test or ANOVA) is used to assess the significance of the observed differences.

Experimental Workflow for In Vivo Antiemetic Screening

References

- 1. Effects of Several Therapeutic Agents on Mammalian Vestibular Function: Meclizine, Diazepam, and JNJ7777120 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. medicines.org.uk [medicines.org.uk]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. SMPDB [smpdb.ca]

- 7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]